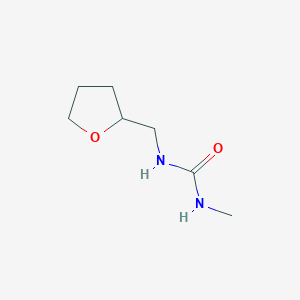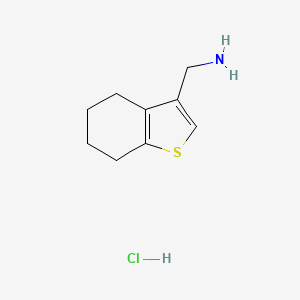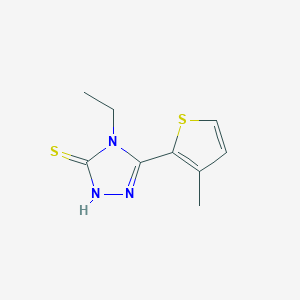
N-methyl-N'-(tetrahydro-2-furanylmethyl)urea
Vue d'ensemble
Description
N-methyl-N'-(tetrahydro-2-furanylmethyl)urea is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 158.105527694 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Metallo-Supramolecular Macrocycles
Research demonstrates the synthesis and characterization of di-(m-pyridyl)-urea ligands, including methyl substitution to control pyridine N atoms' positions relative to the urea carbonyl group. These ligands self-assemble into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, where the urea carbonyl groups offer hydrogen bonding sites converging towards the assembly centers (Troff et al., 2012).
2. Urease Inhibition and Agricultural Emissions
A study on the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT) in a Mediterranean barley field showed it effectively reduced ammonia, nitrous oxide, and nitric oxide emissions from urea fertilizer, highlighting its potential in sustainable agriculture practices (Abalos et al., 2012).
3. Hydrophilicity of N-Methyl Groups
Research into the hydrophilicity indices of various compounds, including tetramethyl urea, found that N-methyl groups enhance hydrophilicity rather than promoting hydrophobicity, which is crucial for understanding solvent interactions in biochemical processes (Koga et al., 2011).
4. Molecular Dynamics and Protein Solvation
A molecular dynamics simulation study on the effects of urea and its derivatives on aqueous solution structure and protein backbone solvation provided insights into their roles in protein denaturation or structure protection, critical for understanding protein folding and stability (Wei et al., 2010).
5. Electrochemical Urea Synthesis
A novel green urea synthesis method via electrochemical reactions of N2 and CO2 under ambient conditions using metal borides (MBenes) as catalysts was discovered. This research presents a sustainable approach to urea production, essential for fertilizer manufacturing (Zhu et al., 2021).
6. Urea as a Probe in Nucleic Acid Research
Studies quantifying interactions of urea with nucleic acid bases and their derivatives highlighted urea's utility as a probe for understanding conformational changes in nucleic acid processes, essential for genetic and bioengineering research (Guinn et al., 2013).
Propriétés
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVNASBOXTETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)
![methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4558695.png)
![dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)
![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4558749.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)

![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)
